N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine
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Overview
Description
N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine is a heterocyclic compound that features both pyridine and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with pyridine-based reagents. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment to produce substituted pyridin-2-yl and quinolin-2-yl carbamates . The reaction conditions are generally mild, and the yields are good to high, making this method efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A similar compound with two pyridine rings, known for its arrangement within layered structures.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a wide range of pharmacological activities, including anti-fibrotic properties.
Uniqueness
N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine is unique due to its combination of pyridine and quinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17N5 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-pyridin-3-yl-N-(2-pyridin-2-ylethyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H17N5/c1-2-9-18-17(8-1)20(23-13-10-16-7-3-4-12-22-16)25-19(24-18)15-6-5-11-21-14-15/h1-9,11-12,14H,10,13H2,(H,23,24,25) |
InChI Key |
XDSFFKXQUALAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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